molecular formula C14H30N2S B14523593 N-(2-Methylpropyl)-N'-nonylthiourea CAS No. 62552-22-1

N-(2-Methylpropyl)-N'-nonylthiourea

Cat. No.: B14523593
CAS No.: 62552-22-1
M. Wt: 258.47 g/mol
InChI Key: PTCGBGWTJOZQAP-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-N'-nonylthiourea is a thiourea derivative characterized by a branched 2-methylpropyl (isobutyl) group and a linear nonyl (C9) alkyl chain. Its molecular formula is C₁₃H₂₈N₂S, with a molecular weight of 250.44 g/mol. Thioureas are renowned for their versatility in coordination chemistry, catalysis, and biological applications due to the sulfur atom’s nucleophilicity and the substituents’ tunable hydrophobicity .

Properties

CAS No.

62552-22-1

Molecular Formula

C14H30N2S

Molecular Weight

258.47 g/mol

IUPAC Name

1-(2-methylpropyl)-3-nonylthiourea

InChI

InChI=1S/C14H30N2S/c1-4-5-6-7-8-9-10-11-15-14(17)16-12-13(2)3/h13H,4-12H2,1-3H3,(H2,15,16,17)

InChI Key

PTCGBGWTJOZQAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-N’-nonylthiourea typically involves the reaction of nonylamine with 2-methylpropyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: On an industrial scale, the production of N-(2-Methylpropyl)-N’-nonylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylpropyl)-N’-nonylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted thioureas.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

N-(2-Methylpropyl)-N’-nonylthiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, including its role as an antithyroid agent.

    Industry: Utilized in the production of rubber chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-N’-nonylthiourea involves its interaction with thiol-containing enzymes. The compound can form covalent bonds with the thiol groups of enzymes, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in thyroid hormone synthesis and metabolism.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

The table below highlights key differences in substituents, molecular parameters, and applications among N-(2-Methylpropyl)-N'-nonylthiourea and its analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) LogP* Key Applications/Notes
This compound 2-Methylpropyl, Nonyl C₁₃H₂₈N₂S 250.44 ~5.5 High lipophilicity; potential surfactant/antimicrobial uses
N-(2,2-Dimethylpropyl)-N'-phenylthiourea Neopentyl, Phenyl C₁₂H₁₈N₂S 222.35 4.12 Coordination chemistry; metal complex synthesis
N,N-Bis(2-methylpropyl)-N'-phenylthiourea Diisobutyl, Phenyl C₁₄H₂₂N₂S 250.40 ~4.8 Pesticide intermediates; structural studies
N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea Chloro-methylphenyl, Isobutyl C₁₂H₁₆ClN₂S 255.78 ~4.3 Forms glutathione adducts; species-specific metabolism
N-Phenyl-N'-(3-phenylpropyl)thiourea Phenyl, 3-Phenylpropyl C₁₆H₁₈N₂S 270.39 ~5.0 Aromatic interactions; pharmaceutical research

*LogP values estimated via substituent contributions; experimental data cited where available.

Key Observations:
  • Steric Effects : Branched substituents like neopentyl (2,2-dimethylpropyl) in may hinder metabolic degradation compared to linear alkyl chains, as seen in glutathione adduct formation in chloro-methylphenyl analogs .
  • Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., in ) enable π-π stacking in protein binding or metal coordination, whereas aliphatic chains (nonyl, isobutyl) prioritize hydrophobicity and solubility in non-polar matrices .

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